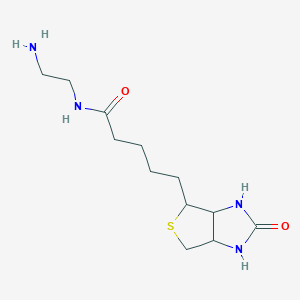

N-(2-AMINOETHYL)-BIOTINAMIDE

Vue d'ensemble

Description

Biotin is a water-soluble B-vitamin that functions as a coenzyme in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . N-(2-AMINOETHYL)-BIOTINAMIDE is widely used in biochemical research and biotechnology due to its ability to form strong, specific interactions with avidin and streptavidin proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-AMINOETHYL)-BIOTINAMIDE typically involves the reaction of biotin with ethylenediamine. The process begins with the activation of the carboxyl group of biotin, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with ethylenediamine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-AMINOETHYL)-BIOTINAMIDE undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Applications De Recherche Scientifique

Biochemical Assays

N-(2-Aminoethyl)-biotinamide is widely utilized in enzyme-linked immunosorbent assays (ELISAs) and Western blotting due to its high affinity for avidin. This property allows for the precise detection and quantification of proteins, peptides, and other biomolecules in complex samples.

Protein Labeling

The compound serves as a reagent for biotinylation, enabling researchers to label proteins and peptides effectively. This labeling facilitates the study of protein-protein interactions, which is crucial for understanding cellular processes and signaling pathways.

Neuroscience Research

In neuroscience, this compound is employed for intracellular labeling of neurons, allowing researchers to visualize neural architecture and connectivity. Studies have demonstrated its effectiveness in tracing neuronal pathways and identifying synaptic connections, which are vital for understanding brain function and neurodegenerative diseases.

Diagnostic Applications

The compound is utilized in developing diagnostic assays that detect specific biomarkers through biotin-streptavidin interactions. This application showcases its potential in clinical diagnostics, particularly for diseases where early detection is crucial.

Biosensor Development

This compound is also applied in creating biosensors that require specific binding interactions for analyte detection. Its unique properties enhance the sensitivity and specificity of these sensors, making them valuable tools in analytical chemistry.

Case Study 1: Protein Interaction Studies

A study utilized this compound to label extracellular thiol groups on proteins, enhancing the understanding of protein interactions in cellular environments. The results indicated that this compound effectively facilitated the visualization of protein complexes involved in various biological processes.

Case Study 2: Neuronal Tracing

In a comparative study on neuronal tracing techniques, this compound was shown to label neurons effectively while maintaining low toxicity levels. Researchers found that it provided clear visualization of neuronal pathways over extended periods compared to other labeling agents.

Case Study 3: Diagnostic Applications

Research demonstrated the use of this compound in developing assays for detecting biomarkers associated with Alzheimer's disease. The findings highlighted its role in enhancing assay sensitivity through biotin-streptavidin interactions.

Research Findings

Recent studies have underscored the compound's versatility:

- High Affinity Binding : The affinity constant (K_d) of this compound is significantly lower than that of traditional biotin derivatives, indicating stronger binding capabilities.

- Functionalization Potential : The unique structure allows further chemical modifications tailored for specific experimental needs.

Mécanisme D'action

N-(2-AMINOETHYL)-BIOTINAMIDE exerts its effects primarily through its strong binding affinity with avidin and streptavidin proteins. This interaction is highly specific and stable, making it ideal for various biochemical applications. The binding occurs through the formation of a biotin-avidin or biotin-streptavidin complex, which involves multiple hydrogen bonds and van der Waals interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Biotin: The parent compound of N-(2-AMINOETHYL)-BIOTINAMIDE, used in similar applications but lacks the ethylenediamine moiety.

Biotin-PEG: A polyethylene glycol derivative of biotin, used for its increased solubility and reduced immunogenicity.

Biotin-X: A biotin derivative with a spacer arm, providing greater flexibility in bioconjugation.

Uniqueness

This compound is unique due to its ethylenediamine moiety, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly useful in applications requiring strong and specific binding interactions .

Activité Biologique

N-(2-Aminoethyl)biotinamide, also known as biotinamide, is a biotin-containing compound that has garnered attention for its diverse biological activities, particularly in neuroscience and antimicrobial applications. This article explores the compound's properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

N-(2-Aminoethyl)biotinamide has the following chemical formula:

- Molecular Formula : C₁₂H₂₂N₄O₂S

- Molecular Weight : 286 g/mol

The compound is characterized by its aminoethyl side chain, which enhances its reactivity while maintaining the essential properties of biotin. This unique structure allows it to participate in various biochemical processes.

Antimicrobial Activity

N-(2-Aminoethyl)biotinamide exhibits antimicrobial properties by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the ribosome, effectively blocking the synthesis of proteins necessary for bacterial growth . This mechanism positions it as a potential candidate for developing new antimicrobial agents.

Neuronal Tracing

In neuroscience research, N-(2-Aminoethyl)biotinamide is utilized for intracellular labeling and neuronal tracing. It allows researchers to track neuronal pathways and understand neural connections better. Studies have shown that it can be used effectively in tracing experiments with survival times of up to two days, although labeling intensity diminishes over longer durations .

Case Studies

- Neuronal Tracing Studies : A comparative study highlighted the effectiveness of N-(2-Aminoethyl)biotinamide against biocytin in neuronal tracing experiments. The study found that both compounds were useful for short-term tracing; however, N-(2-Aminoethyl)biotinamide provided weaker labeling over extended periods .

- Electrophysiological Applications : Research demonstrated that electrodes filled with N-(2-Aminoethyl)biotinamide exhibited favorable properties for electrophysiological studies. The compound could be dissolved in high concentrations without precipitation, making it suitable for use in various experimental setups .

Data Table: Comparative Analysis of Biotin Compounds

| Property | N-(2-Aminoethyl)biotinamide | Biocytin |

|---|---|---|

| Molecular Weight | 286 g/mol | 372 g/mol |

| Electrophoresis Behavior | Selectively ejected with positive current | Ejected with both currents |

| Solubility | Stable in 1-4% solutions | Precipitates in some solutions |

| Neuronal Tracing Effectiveness | Short-term (up to 2 days) | Short-term (up to 2 days), weaker long-term |

Applications in Biological Research

N-(2-Aminoethyl)biotinamide's unique properties make it valuable in various research applications:

- Fluorescent Probes : The compound can act as a fluorescent probe for detection in homogeneous assays, allowing for sensitive detection methods in biochemical assays .

- Chemical Chaperone : It can function as a chemical chaperone, assisting in protein folding and stability during experimental procedures .

- Polymerization Inhibition : The compound has been shown to inhibit the polymerization of synthetic polymers like N-isopropylacrylamide, showcasing its versatility beyond biological applications .

Propriétés

IUPAC Name |

N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCJEZWKLUBUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Biotin-EA help to confirm Keap1 as a target of electrophilic compounds in CLL cells?

A1: Biotin-EA is a modified version of ethacrynic acid (EA), an electrophilic compound, conjugated with biotin. This modification allows researchers to track the interaction of EA with cellular proteins. The study demonstrated that treating CLL cells with Biotin-EA followed by cell lysis and affinity purification using streptavidin agarose resin (which binds strongly to biotin) resulted in the isolation of Keap1 protein []. This finding confirmed that Keap1 is indeed a target of EA, providing evidence for the mechanism of Nrf2 activation by electrophilic compounds in CLL cells.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.